N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide
Description
N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide is a phenolic amide derivative characterized by its symmetrical structure. The molecule contains two 3,5-di-tert-butyl-4-hydroxyphenyl groups linked via propanoyl-aminoethyl chains to an ethanediamide core. This design confers notable antioxidant properties due to the sterically hindered phenolic groups, which scavenge free radicals and inhibit oxidative degradation . The compound’s amide linkages enhance hydrolytic stability compared to ester analogs, making it suitable for applications requiring prolonged durability, such as polymer stabilizers or pharmaceutical intermediates .
Properties
IUPAC Name |
N,N'-bis[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62N4O6/c1-37(2,3)27-21-25(22-28(33(27)47)38(4,5)6)13-15-31(45)41-17-19-43-35(49)36(50)44-20-18-42-32(46)16-14-26-23-29(39(7,8)9)34(48)30(24-26)40(10,11)12/h21-24,47-48H,13-20H2,1-12H3,(H,41,45)(H,42,46)(H,43,49)(H,44,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGDXBTJRVQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NCCNC(=O)C(=O)NCCNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113802 | |
| Record name | Ethanediamide, N,N′-bis[2-[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99208-54-5 | |
| Record name | Ethanediamide, N,N′-bis[2-[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]amino]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99208-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanediamide, N,N′-bis[2-[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[Bis(2-{[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate
This compound (described in ) shares the 3,5-di-tert-butyl-4-hydroxyphenyl moieties but differs in its backbone:
- Functional Groups: Esters (propanoyloxy) instead of amides (propanoylamino).
- Stability : Esters are more prone to hydrolysis under acidic/basic conditions, limiting their utility in biological systems compared to the amide-based target compound .
- Applications : The ester analog is explored in materials science (e.g., biodegradable coatings), whereas the amide derivative’s stability favors pharmaceutical or industrial antioxidant roles.
Phenolic Antioxidant Derivatives
Compounds like butylated hydroxytoluene (BHT) and Irganox 1010 are commercial antioxidants with similar phenolic groups but lack the amide/ester linkages. Key differences:
- Molecular Complexity : The target compound’s branched amide structure provides higher thermal stability (>300°C vs. BHT’s 180°C decomposition).
- Solubility : BHT is lipophilic, while the target compound’s amide groups improve water dispersibility, broadening its compatibility in formulations .
Research Findings and Hypothetical Data Table
The table below infers properties based on structural analogs.
| Property | Target Compound | Ester Analog () | BHT |
|---|---|---|---|
| Molecular Weight | ~800–850 g/mol (estimated) | ~750–800 g/mol | 220.35 g/mol |
| Functional Groups | Amides, phenolic | Esters, phenolic | Phenolic |
| Thermal Stability | High (>300°C) | Moderate (200–250°C) | Low (180°C) |
| Solubility | Partial aqueous dispersibility | Lipophilic | Lipophilic |
| Primary Applications | Polymer stabilizers, drug intermediates | Biodegradable materials | Food preservatives |
Mechanistic and Functional Insights
- Antioxidant Activity : The tert-butyl groups on the hydroxyphenyl rings donate electrons to stabilize free radicals, while the amide linkages reduce susceptibility to enzymatic degradation, enhancing longevity in biological systems .
- Synergistic Effects : Combining the target compound with thioether-based antioxidants (e.g., dilauryl thiodipropionate) could amplify radical-scavenging efficiency in polymer matrices.
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